
1-Benzyl-1H-indole-3-acetonitrile
Overview
Description
1-Benzyl-1H-indole-3-acetonitrile is a substituted indole derivative characterized by a benzyl group at the 1-position and an acetonitrile moiety at the 3-position. This compound serves as a key intermediate in organic synthesis, particularly in the development of bioactive molecules and functionalized heterocycles. Its synthesis typically involves cross-coupling reactions or reductive methods. For instance, describes its preparation via zinc dust reduction of 2-(1-benzyl-5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetonitrile in ethyl acetate/HCl, yielding 83% product . Alternatively, outlines a PdCl₂/Cu(OAc)₂-catalyzed protocol under oxygen, achieving a moderate 63% yield . These divergent synthetic approaches highlight the influence of reaction conditions on efficiency.
Q & A
Q. Basic: What are the standard synthetic routes for 1-Benzyl-1H-indole-3-acetonitrile, and how are reaction conditions optimized?
The synthesis typically involves introducing the benzyl group to the indole nitrogen and functionalizing the 3-position with an acetonitrile moiety. A common approach adapts methods for 1-benzylindole derivatives:
- Step 1 : Benzylation of indole using benzyl chloride under basic conditions (e.g., anhydrous K₂CO₃ in DMF or acetonitrile under reflux) .
- Step 2 : Introduction of the acetonitrile group at the 3-position via nucleophilic substitution or cyanation reactions. For example, a Vilsmeier-Haack reaction or palladium-catalyzed cyanation could be employed, similar to strategies used for related indole-3-carbonitriles .
- Optimization : Key parameters include solvent polarity (acetonitrile enhances nucleophilicity), temperature control to minimize side reactions, and catalyst selection (e.g., Pd for cross-coupling steps).
Q. Advanced: How can researchers resolve contradictions between spectroscopic data and crystallographic results during structural validation?
Discrepancies may arise from dynamic effects in solution (e.g., tautomerism) versus solid-state structures. Methodological recommendations:
- NMR/IR Analysis : Compare experimental NMR shifts (e.g., ¹H, ¹³C) with computational predictions (DFT) to identify possible conformers .
- X-ray Crystallography : Refine structures using programs like SHELXL, which handles high-resolution data and twinning effects . For example, the crystal structure of 1-Benzyl-2-(1H-indol-3-yl)-5-oxo-pyrrolidine-2-carbonitrile (a related compound) was resolved via SHELX, confirming the indole backbone and substituent orientations .
- Dynamic NMR : Use variable-temperature studies to detect slow equilibria in solution.
Q. Basic: What analytical techniques are critical for characterizing this compound?
- Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₁₆H₁₂N₂).
- Elemental Analysis : Ensures purity (>95%) by matching calculated vs. observed C/H/N ratios.
Q. Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
- Scaffold Modification : Synthesize analogs with variations in the benzyl group (e.g., electron-withdrawing substituents) or nitrile position to assess pharmacophore requirements .
- In Silico Screening : Perform molecular docking against target proteins (e.g., kinases or GPCRs) using software like AutoDock to predict binding affinities.
- Biological Assays : Test cytotoxicity (MTT assay), enzyme inhibition (IC₅₀ determination), and selectivity profiles across cell lines. For indole derivatives, common targets include serotonin receptors or apoptotic pathways .
Q. Basic: What safety precautions are necessary when handling this compound?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of acetonitrile vapors (toxic and flammable) .
- First Aid : In case of contact, rinse skin/eyes with water for 15 minutes and seek medical attention. Provide SDS documentation to healthcare providers .
Q. Advanced: How can computational methods predict the reactivity of this compound in catalytic reactions?
- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the nitrile group’s electrophilicity can be quantified via partial charge analysis.
- Mechanistic Studies : Simulate transition states for cyanation or benzylation steps using Gaussian or ORCA software. Compare activation energies for different pathways (e.g., SN2 vs. radical mechanisms) .
Q. Basic: How are impurities in synthetic batches of this compound identified and quantified?
- HPLC/GC-MS : Detect byproducts (e.g., unreacted indole or benzyl chloride derivatives) using reverse-phase chromatography with UV detection (λ = 254 nm) .
- NMR Spiking : Add authentic standards to identify impurities via peak splitting or shifts.
- Limit Tests : Follow ICH guidelines for residual solvents (e.g., acetonitrile < 410 ppm) .
Q. Advanced: What strategies mitigate racemization or decomposition during storage of this compound?
- Stability Studies : Monitor degradation under varying conditions (pH, temperature, light) via accelerated stability testing.
- Formulation : Store in amber vials at –20°C under inert gas (N₂ or Ar) to prevent oxidation/hydrolysis of the nitrile group .
- Lyophilization : For long-term storage, lyophilize the compound and seal under vacuum.
Q. Basic: What are the industrial and academic applications of this compound beyond pharmacology?
- Material Science : Serve as a precursor for conductive polymers or metal-organic frameworks (MOFs) due to its π-conjugated system .
- Catalysis : Act as a ligand in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) .
Q. Advanced: How can researchers validate the electronic effects of the nitrile group on the indole core using spectroscopic and computational tools?
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 1-Benzyl-1H-indole-3-acetonitrile, emphasizing differences in substituents, synthetic routes, and spectral properties:
Key Observations:
Functional Group Impact: The acetonitrile group at C3 (target compound) confers electrophilicity, enabling nucleophilic additions or cyclizations. In contrast, carboxylate derivatives (e.g., Benzyl1-methyl-1H-indole-3-carboxylate ) exhibit lower reactivity toward nucleophiles but enhanced solubility due to the ester moiety. Styryl or cyanopropenyl substituents (e.g., 10b, 10c ) introduce π-conjugation, altering UV-Vis absorption and fluorescence properties, which are critical for optoelectronic applications.
Synthetic Yields :
- Reductive methods (e.g., Zn/HCl) generally provide higher yields (83% ) compared to Pd-catalyzed protocols (63% ), likely due to side reactions in cross-coupling systems.
- Stille couplings for styryl derivatives (e.g., 10b) achieve 89% yields, emphasizing the efficiency of transition-metal catalysis for C–C bond formation .
Spectral Signatures: ¹³C NMR data for 3-aminoindole derivatives (δ 47.45 ppm for CH₂ ) differ markedly from acetonitrile-containing analogs, reflecting electronic effects of the -C≡N vs. -NH₂ groups. HRMS data for 1-Benzyl-3-aminoindole HCl (m/z 223.1225 ) align with theoretical values, validating structural assignments.
Biological Relevance: Amino-substituted indoles (e.g., 1-Benzyl-3-aminoindole HCl ) are often explored as kinase inhibitors or receptor ligands, whereas acetonitrile derivatives may serve as precursors for bioactive nitriles or heterocycles.
Properties
Molecular Formula |
C17H14N2 |
---|---|
Molecular Weight |
246.31 g/mol |
IUPAC Name |
2-(1-benzylindol-3-yl)acetonitrile |
InChI |
InChI=1S/C17H14N2/c18-11-10-15-13-19(12-14-6-2-1-3-7-14)17-9-5-4-8-16(15)17/h1-9,13H,10,12H2 |
InChI Key |
NHFXOKWGVHCGHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)CC#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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